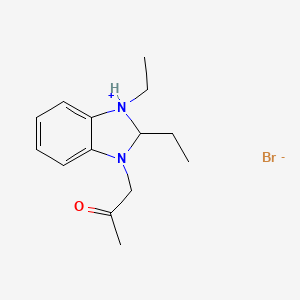
1-(2,4-Dinitrophenyl)-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dinitrophenyl)-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile is an organic compound that belongs to the class of dinitrophenyl derivatives This compound is characterized by the presence of a dinitrophenyl group attached to a dihydrobenzothiopyran ring system with a carbonitrile functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dinitrophenyl)-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile typically involves the condensation of 2,4-dinitrophenylhydrazine with a suitable aldehyde or ketone. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, in a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,4-Dinitrophenyl)-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the nitro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed under basic conditions
Major Products Formed:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dinitrophenyl)-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2,4-Dinitrophenyl)-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile involves its interaction with biological molecules and cellular pathways. The compound acts as a protonophore, disrupting the proton gradient across mitochondrial membranes, leading to uncoupling of oxidative phosphorylation. This results in increased metabolic rate and heat production . Additionally, the compound can interact with various enzymes and receptors, modulating their activity and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrophenol: Shares the dinitrophenyl group and exhibits similar uncoupling properties.
2,4-Dinitrophenylhydrazine: Used in similar analytical applications for detecting carbonyl compounds.
Dinitrobenzenes: Display similar chemical reactivity and biological activities.
Uniqueness: 1-(2,4-Dinitrophenyl)-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile is unique due to its specific structural features, including the dihydrobenzothiopyran ring and carbonitrile group
Eigenschaften
CAS-Nummer |
62525-48-8 |
|---|---|
Molekularformel |
C16H11N3O4S |
Molekulargewicht |
341.3 g/mol |
IUPAC-Name |
1-(2,4-dinitrophenyl)-3,4-dihydroisothiochromene-1-carbonitrile |
InChI |
InChI=1S/C16H11N3O4S/c17-10-16(13-4-2-1-3-11(13)7-8-24-16)14-6-5-12(18(20)21)9-15(14)19(22)23/h1-6,9H,7-8H2 |
InChI-Schlüssel |
NNWVPWJMJFZGLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(C2=CC=CC=C21)(C#N)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B14516017.png)



![2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide](/img/structure/B14516035.png)


![4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14516059.png)
![4,4'-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14516062.png)

